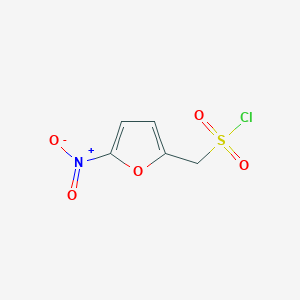

(5-Nitrofuran-2-yl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C5H4ClNO5S |

|---|---|

Molecular Weight |

225.61 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C5H4ClNO5S/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2 |

InChI Key |

GDEPEMILSJQYBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 5-Nitrofuran-2-ylmethanol or Related Precursors

- Starting Material: 5-Nitrofuran-2-ylmethanol or 5-nitrofuran derivatives containing a methyl or hydroxymethyl substituent.

- Reagent: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) in the presence of a sulfonating agent.

- Reaction Conditions: Typically conducted under controlled temperature conditions (0–5 °C to room temperature) to avoid decomposition of the sensitive nitrofuran ring.

- Mechanism: The hydroxymethyl group is converted to the methanesulfonyl chloride moiety by substitution with chlorosulfonyl species, releasing HCl as a byproduct.

- Workup: The reaction mixture is quenched with ice or water, and the product is extracted with organic solvents such as dichloromethane, followed by drying and purification.

Direct Sulfonylation Using Methanesulfonyl Chloride

- Starting Material: 5-Nitrofuran-2-ylmethanol or 5-nitrofuran derivatives.

- Reagent: Methanesulfonyl chloride (MsCl) with a base such as triethylamine or pyridine.

- Reaction Conditions: Carried out under anhydrous conditions, usually in dichloromethane or another inert solvent at 0 °C to room temperature.

- Mechanism: The hydroxyl group on the furan ring side chain is converted to the sulfonyl chloride by nucleophilic substitution.

- Advantages: This method provides a milder alternative to chlorosulfonic acid and facilitates better control over reaction selectivity.

Sulfonylation via Sulfuryl Chloride

- Starting Material: 5-Nitrofuran derivatives.

- Reagent: Sulfuryl chloride (SO2Cl2).

- Reaction Conditions: Reaction is performed under anhydrous conditions, often with a catalyst or base.

- Outcome: Sulfuryl chloride acts as both the chlorinating and sulfonylating agent, introducing the methanesulfonyl chloride group on the furan ring.

Comparative Analysis of Preparation Methods

| Preparation Method | Reagents Used | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorosulfonation with ClSO3H | Chlorosulfonic acid | 0–25 °C, controlled addition | Moderate to High | Direct sulfonylation | Harsh conditions, corrosive |

| Methanesulfonyl chloride with base | Methanesulfonyl chloride, base | 0–25 °C, anhydrous solvents | High | Mild conditions, selective | Requires dry conditions |

| Sulfuryl chloride sulfonylation | Sulfuryl chloride | Anhydrous, sometimes catalyzed | Moderate | Dual chlorination and sulfonylation | Potential side reactions |

Research Findings and Optimization

- The use of triethylamine or pyridine as a base in the methanesulfonyl chloride method improves reaction selectivity and yield by scavenging HCl formed during the reaction.

- Temperature control is critical to prevent degradation of the nitrofuran ring, which is sensitive to acidic and high-temperature conditions.

- Purification often involves extraction with dichloromethane and drying over anhydrous sodium sulfate, followed by chromatographic techniques to isolate the pure sulfonyl chloride.

- Recent studies emphasize the importance of anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

- Scale-up procedures require careful monitoring of exothermicity due to the reactive nature of chlorosulfonic acid and sulfuryl chloride.

Summary Table of Typical Reaction Parameters

| Parameter | Chlorosulfonic Acid Method | Methanesulfonyl Chloride Method | Sulfuryl Chloride Method |

|---|---|---|---|

| Temperature | 0–25 °C | 0–25 °C | Room temperature |

| Solvent | None or inert solvent | Dichloromethane | Dichloromethane or similar |

| Base | None (acidic medium) | Triethylamine or pyridine | Sometimes base or catalyst |

| Reaction Time | 1–3 hours | 1–4 hours | 1–2 hours |

| Yield | 60–85% | 75–95% | 50–80% |

| Purification | Extraction, chromatography | Extraction, chromatography | Extraction, chromatography |

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields (5-Aminofuran-2-yl)methanesulfonyl chloride .

Scientific Research Applications

Chemistry

In chemistry, (5-Nitrofuran-2-yl)methanesulfonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds .

Biology

In biological research, it is used to study the effects of nitrofuran derivatives on microbial growth and resistance .

Medicine

In medicine, derivatives of (5-Nitrofuran-2-yl)methanesulfonyl chloride are investigated for their potential antibacterial and antifungal properties .

Industry

In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methanesulfonyl chloride involves its interaction with microbial enzymes. The nitro group is reduced to form reactive intermediates that can damage microbial DNA and proteins, leading to cell death . The molecular targets include nitroreductases and other enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity

Sulfonyl chlorides vary significantly in reactivity based on substituents. Methanesulfonyl chloride (CH₃SO₂Cl) is classified as highly reactive , requiring only room-temperature treatment with 2.5 M NaOH for neutralization . In contrast, benzenesulfonyl chloride (C₆H₅SO₂Cl) and p-toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl) are less reactive , necessitating prolonged stirring or reflux with NaOH for complete degradation . The electron-withdrawing nitro group in (5-nitrofuran-2-yl)methanesulfonyl chloride likely reduces its reactivity compared to methanesulfonyl chloride, as electron-deficient aromatic systems may stabilize the sulfonyl chloride group. However, this hypothesis requires experimental validation.

Hydrolysis Behavior

- Methanesulfonyl chloride : Hydrolyzes slowly in water, meaning its toxicity primarily arises from the parent compound rather than hydrolysis products (e.g., HCl, SO₂) .

- Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) : Rapidly hydrolyze to release toxic gases (HCl, SO₂), making their toxicity mechanism distinct from methanesulfonyl chloride .

Toxicity

The nitrofuran moiety may introduce additional mutagenic or carcinogenic risks, as seen in other nitrofuran derivatives .

Handling and Stability

- Methanesulfonyl chloride : Requires corrosion-resistant containers, strict ventilation, and personal protective equipment (PPE) due to its corrosive and toxic nature .

- (5-Nitrofuran-2-yl)methanesulfonyl chloride : Expected to demand similar precautions, with added stability concerns due to the nitro group’s sensitivity to light and heat .

Research Findings and Data

- Destruction Efficiency : Methanesulfonyl chloride is degraded >99.98% with 2.5 M NaOH at room temperature, whereas p-toluenesulfonyl chloride requires 24 hours of stirring .

- Hydrolysis Kinetics : Methanesulfonyl chloride’s slow hydrolysis contrasts sharply with thionyl chloride’s rapid reaction, highlighting divergent safety protocols .

- Environmental Impact : Sulfonyl chlorides like methanesulfonyl chloride exhibit acute and chronic aquatic toxicity, necessitating containment to prevent environmental release .

Biological Activity

(5-Nitrofuran-2-yl)methanesulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The nitrofuran moiety is known for its diverse pharmacological properties, while the methanesulfonyl chloride group enhances its reactivity and ability to form various derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.

- Molecular Formula : C6H6ClN2O4S

- Molecular Weight : 218.64 g/mol

- IUPAC Name : (5-Nitrofuran-2-yl)methanesulfonyl chloride

- CAS Number : 124-63-0

The biological activity of (5-Nitrofuran-2-yl)methanesulfonyl chloride can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.

- DNA Interaction : Nitro groups can participate in redox reactions, generating reactive intermediates that damage DNA.

- Cell Membrane Disruption : The sulfonyl chloride group can modify membrane proteins, compromising cell integrity.

Antimicrobial Activity

Research has demonstrated that (5-Nitrofuran-2-yl)methanesulfonyl chloride exhibits significant antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium tuberculosis | 16 µg/mL |

The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, indicating its broad-spectrum potential.

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial activity of various nitrofuran derivatives, (5-Nitrofuran-2-yl)methanesulfonyl chloride was found to be particularly effective against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. The study utilized disk diffusion methods and determined MIC values through serial dilution techniques, confirming its potential as a therapeutic agent against resistant infections .

- Anticancer Properties : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines such as HeLa and MCF-7. The results indicated that treatment with (5-Nitrofuran-2-yl)methanesulfonyl chloride resulted in significant cell death compared to untreated controls, with an IC50 value of approximately 25 µM . This suggests that the compound may interfere with cellular proliferation pathways.

Structure-Activity Relationship (SAR)

The structure of (5-Nitrofuran-2-yl)methanesulfonyl chloride is pivotal in determining its biological activity. Modifications to the nitrofuran ring or the sulfonamide group can significantly alter its potency:

- Nitro Group Positioning : Variations in the position of the nitro group have been shown to affect antimicrobial efficacy.

- Substituents on the Furan Ring : Additional substituents can enhance or reduce activity depending on their electronic and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.